[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate
Overview
Description
[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a trifluoromethyl group and a phenyl group in the structure of this compound makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
It’s plausible that the compound interacts with its targets in a manner similar to other organofluorine compounds . Organofluorine compounds are known for their stability and ability to form strong bonds with carbon, which can influence their interaction with biological targets.
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence the compound’s pharmacokinetic properties, as trifluoromethyl groups are often used in drug design to improve metabolic stability and increase lipophilicity, which can enhance bioavailability .
Result of Action
It’s worth noting that similar compounds have been found to cause apoptosis in cancer cells , suggesting that this compound may have similar effects.
Action Environment
For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of organoboron compounds, is known to be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate plays a significant role in biochemical reactions, particularly due to its trifluoromethyl group, which is known to enhance the stability and bioactivity of molecules . This compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it may impact the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For example, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting its activity . Alternatively, it may induce conformational changes that enhance enzyme activity or alter gene expression patterns by interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its bioactivity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . This can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its bioavailability and activity . The compound’s distribution can affect its efficacy and potential side effects, depending on the target tissues and cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate can be achieved through several synthetic routes. Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or thioethers.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the type of reaction and the reagents used.
Scientific Research Applications
[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate include other thiophene derivatives with trifluoromethyl and phenyl groups, such as:
- [4-Phenylthiophen-2-yl]methyl acetate
- [5-(Trifluoromethyl)thiophen-2-yl]methyl acetate
- [4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl ether
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S/c1-9(18)19-8-11-7-12(10-5-3-2-4-6-10)13(20-11)14(15,16)17/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVIPIDZMKTUNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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